molecular formula C12H5BrCl2N2O2 B6058997 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No. B6058997
M. Wt: 359.99 g/mol
InChI Key: ZTVRCJSOAVWQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied to understand its biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, which makes it a potential candidate for the development of anticancer drugs.
In vivo studies have shown that this compound has anticonvulsant and anxiolytic effects, which makes it a potential candidate for the treatment of epilepsy and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper ions in biological samples.
One of the limitations of using this compound in lab experiments is its cytotoxic effects on normal cells. This makes it difficult to use this compound in vivo for the treatment of cancer.

Future Directions

There are several future directions for the research on 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole. One of the future directions is the development of this compound as a fluorescent probe for the detection of copper ions in biological samples.
Another future direction is the development of this compound as a potential candidate for the treatment of epilepsy and anxiety disorders.
Finally, the development of this compound as a potential candidate for the development of organic electronic devices is also a promising future direction for research.

Synthesis Methods

The synthesis of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. The resulting compound is then reacted with 3,4-dichloroaniline in the presence of a base to form the desired product, 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper ions, which makes it a potential candidate for the detection of copper ions in biological samples.
Another potential application of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for the development of organic electronic devices.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)6-1-2-7(14)8(15)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVRCJSOAVWQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

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